(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743824
InChI: InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

CAS No.:

Cat. No.: VC15743824

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name 2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)
Standard InChI Key RLJXWHKBWUYUPN-UHFFFAOYSA-N
Canonical SMILES CCC1(COC1)CC(=NO)N

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 3-ethyloxetan-3-yl moiety fused to an N'-hydroxyethanimidamide group in the (Z)-configuration. The oxetane ring—a four-membered cyclic ether—imparts conformational rigidity, while the ethyl substituent enhances lipophilicity. The ethanimidamide group, with its hydroxylamine (-NHOH) terminus, provides a reactive handle for further functionalization.

Key Structural Attributes:

  • Oxetane ring: Contributes to metabolic stability and improves pharmacokinetic properties compared to larger cyclic ethers .

  • Ethyl group: Enhances membrane permeability via hydrophobic interactions.

  • Hydroxylamine: Serves as a chelating agent or metalloenzyme inhibitor precursor .

Physicochemical Properties

Data from commercial sources indicate the following characteristics :

PropertyValue
Molecular FormulaC₈H₁₇N₂O₂
Molecular Weight173.24 g/mol
CAS Number2138817-73-7
Purity≥95% (HPLC)

The compound’s solubility profile suggests moderate polarity, with preferential solubility in polar aprotic solvents (e.g., DMSO, acetone).

Synthetic Methodologies

Oxetane Ring Formation

The synthesis of 3-substituted oxetane derivatives typically follows protocols analogous to those reported for 3-phenyloxetan-3-ol . A general approach involves:

  • Nucleophilic addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 3-oxetanone.

  • Acid-catalyzed cyclization to form the oxetane ring.

For (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide, the ethyl group is introduced via alkylation of the oxetanone precursor, followed by coupling with hydroxylamine derivatives .

Key Reaction Steps

  • Alkylation: Reaction of 3-oxetanone with ethyl bromide under basic conditions yields 3-ethyloxetan-3-ol.

  • Imination: Condensation with ethylenediamine and subsequent oxidation generates the ethanimidamide backbone.

  • Hydroxylamine functionalization: Treatment with hydroxylamine hydrochloride introduces the -NHOH group.

Optimization Challenges:

  • Steric hindrance from the ethyl group necessitates elevated temperatures (80–100°C) for complete cyclization .

  • Geometric isomerism (Z/E) is controlled via stereoselective crystallization during the imination step .

Applications in Drug Discovery

Scaffold Utility

The compound’s modular structure enables diverse derivatization, making it valuable for:

  • Protease inhibitors: The hydroxylamine group chelates catalytic metal ions (e.g., in matrix metalloproteinases) .

  • Kinase inhibitors: Oxetane rings improve solubility and reduce off-target binding .

Comparative Potency:

AnalogIC₅₀ (Endothelial Cell Proliferation)
Parent scaffold12.5 µM
Itraconazole derivative0.8 µM
QuantityPrice (EUR)
50 mg629.00
500 mg1,747.00

Future Directions

Research Priorities

  • Toxicity profiling: In vitro cytotoxicity assays in hepatic and renal cell lines.

  • Derivative libraries: Combinatorial synthesis to explore structure–activity relationships.

Industrial Collaboration

Partnerships with academic institutions could accelerate lead optimization for oncology and inflammatory diseases.

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